![molecular formula C22H20N2O5 B2667932 甲基-2-[2-[2-(2,3-二氢吲哚-1-基)-2-氧代异喹啉-5-基]氧基]乙酸酯 CAS No. 868224-85-5](/img/structure/B2667932.png)

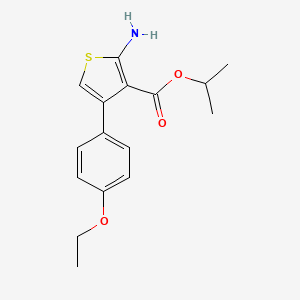

甲基-2-[2-[2-(2,3-二氢吲哚-1-基)-2-氧代异喹啉-5-基]氧基]乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

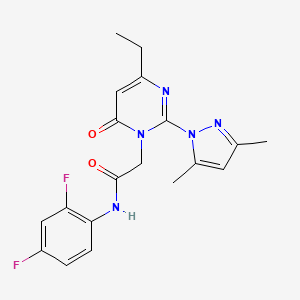

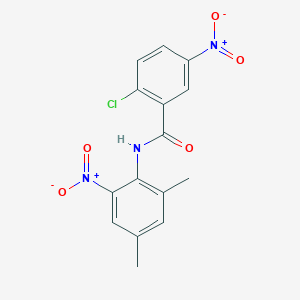

The compound is a complex organic molecule with multiple functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . It also has an isoquinoline group, another important structure in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the indole and isoquinoline rings, and the introduction of the various functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and isoquinoline rings would likely contribute to the compound’s aromaticity, and the various functional groups would likely affect its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability could be influenced by the arrangement of its rings .科学研究应用

环化反应和衍生物合成:Ukrainets 等人(2014 年)的研究表明,2-{(2-{甲基[2-(甲氧羰基)苯基]氨基}-2-氧代乙基)磺酰氨基}苯甲酸甲酯环化生成 4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的 2-取代苯胺,展示了类似化合物在碱性条件下的反应性 Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A. (2014). 杂环化合物化学,50, 1444-1449.

脱氢和叶立德形成:Grigg 和 Heaney(1989 年)探索了 1,2,3,4-四氢异喹啉-2-基-和 β-咔啉-9-基-乙酸甲酯的脱氢,以立体定向地生成抗偶氮甲碱叶立德,表明了从更简单的异喹啉衍生物中创建复杂结构的潜力 Grigg, R., & Heaney, F. (1989). 化学学会杂志-帕金交易 1,198-200.

密度泛函理论 (DFT) 计算和光学性质:Halim 和 Ibrahim(2017 年)合成了一种新的杂环化铬酮衍生物,重点介绍了使用 DFT 计算来研究平衡几何和电子结构,以及分析其非线性光学 (NLO) 性质。这项研究说明了复杂有机分子性质的理论和实验分析 Halim, S. A., & Ibrahim, M. (2017). 分子结构杂志,1130, 543-558.

晶体结构和赫希菲尔德表面分析:Baba 等人(2019 年)报道了 2-{4-[(2-乙氧基-2-氧代乙基)(苯基)氨基甲酰基]-2-氧代-1,2-二氢喹啉-1-基}乙酸乙酯的晶体结构,深入了解了具有密切相关分子框架的化合物的分子相互作用和网络结构 Baba, Y. F., Hayani, S., Hökelek, T., Kaur, M., Jasinski, J., Sebbar, N. K., & Kandri Rodi, Y. (2019). 晶体学第 E 部分:晶体学通讯,75, 1753-1758.

作用机制

未来方向

属性

IUPAC Name |

methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-28-21(26)14-29-19-8-4-6-17-16(19)10-11-23(22(17)27)13-20(25)24-12-9-15-5-2-3-7-18(15)24/h2-8,10-11H,9,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSZMOVLKCBQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzotriazol-1-yl)-1-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]ethanone](/img/structure/B2667849.png)

![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(3-ethylphenyl)acetamide](/img/structure/B2667854.png)

![4-[4-[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]phenol](/img/structure/B2667856.png)

![1-(4-Bromo-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2667861.png)

![N-(3-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B2667865.png)